Hydrogen-Bond Donor/Acceptor Architecture: 5-OH-1,1-Dioxide vs. 5-Des-Hydroxy-1,1-Dioxide and 5-OH-Thioether Congeners
The target compound's H-bond donor count (1, from the 5-OH) and acceptor count (3, from the sulfone oxygens plus the hydroxyl oxygen) distinguish it from three comparator sub-classes. (a) 2,3,4,5-Tetrahydro-1-benzothiepine 1,1-dioxide (des-hydroxy analog) has 0 H-bond donors and 2 acceptors, resulting in a predicted LogP elevation of approximately 0.5–0.8 units versus the target compound (ACD/LogP 0.09) . (b) The non-sulfone 5-hydroxy analog 2,3,4,5-tetrahydro-1-benzothiepin-5-ol (MW 180.27) possesses only 1 H-bond acceptor (the hydroxyl oxygen) and an estimated LogP approximately 2.0 units higher, based on the logP shift observed upon oxidation of aryl sulfides to sulfones in matched molecular pairs [1]. (c) The 4-hydroxy regioisomer series (4-ol-1,1-dioxides) used in ASBT inhibitor programs has a distinct H-bond vector orientation, enabling intramolecular hydrogen bonding with adjacent 5-aryl substituents that is geometrically impossible for the 5-hydroxy isomer [2]. These differences directly impact solubility, permeability, and protein-binding profiles .
| Evidence Dimension | Hydrogen-bond donor/acceptor architecture and predicted LogP |
|---|---|
| Target Compound Data | HBD = 1; HBA = 3; ACD/LogP = 0.09; PSA = 63 Ų |
| Comparator Or Baseline | Des-hydroxy-1,1-dioxide: HBD = 0, HBA = 2, estimated LogP ≈ 0.6–0.9; 5-OH-thioether: HBD = 1, HBA = 1, estimated LogP ≈ 2.0; 4-OH-regioisomer: HBD = 1, HBA = 3, LogP dependent on 5-aryl substitution |
| Quantified Difference | ΔLogP target vs. des-hydroxy ≈ −0.5 to −0.8; ΔLogP target vs. 5-OH-thioether ≈ −2.0; ΔHBA +1 vs. des-hydroxy |
| Conditions | ACD/Labs Percepta v14.00 predicted data; structural comparisons across ChemSpider and vendor databases |
Why This Matters
Procurement of the wrong benzothiepine hydroxyl/sulfone isomer can alter compound LogP by up to 2 log units, fundamentally changing aqueous solubility and membrane permeability, which invalidates biological assay comparability.
- [1] American Elements, (5S)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol, CAS 1394680-91-1, Product Page, accessed 2024. View Source
- [2] Huang, H.-C. et al. Discovery of Potent, Nonsystemic Apical Sodium-Codependent Bile Acid Transporter Inhibitors (Part 2). J. Med. Chem. 2005, 48(18), 5853–5868. DOI: 10.1021/jm0402162. View Source
